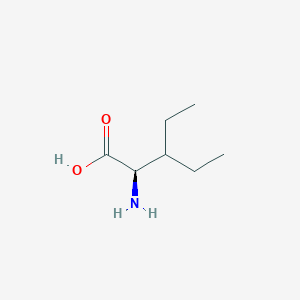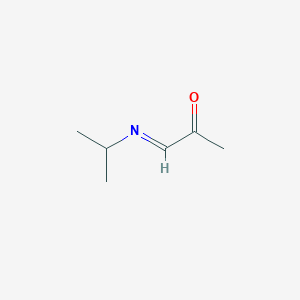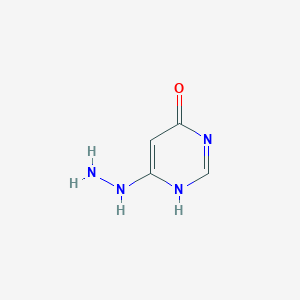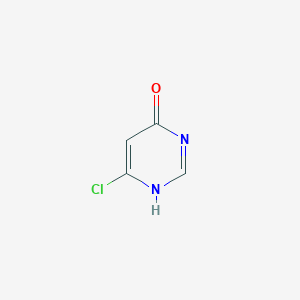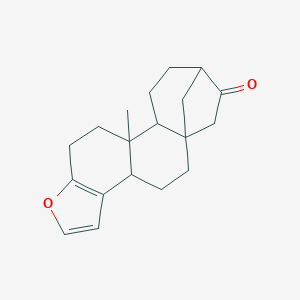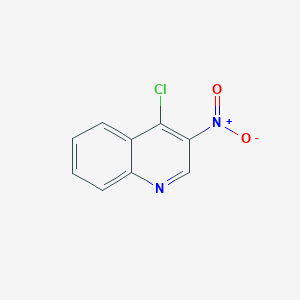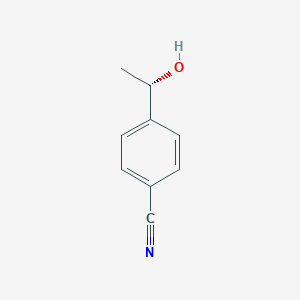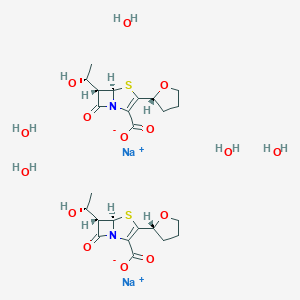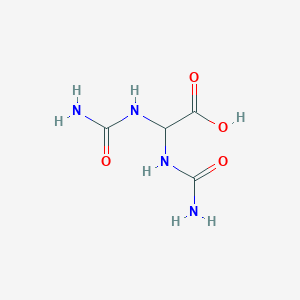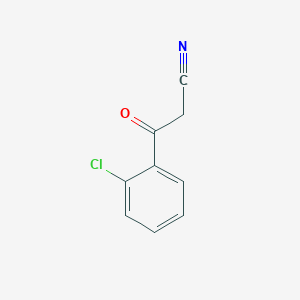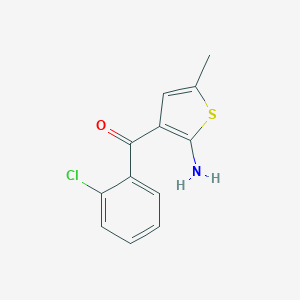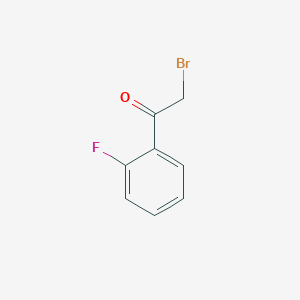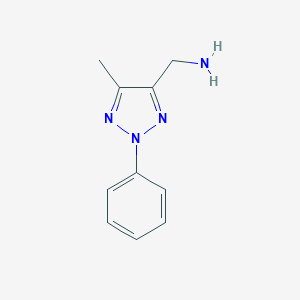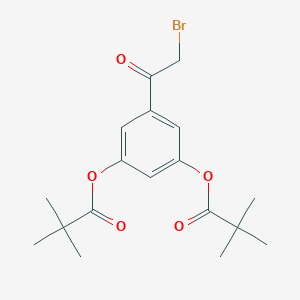
2-Bromo-3',5'-dipivaloxyacetophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-3',5'-dipivaloxyacetophenone often involves multi-step chemical reactions. For example, the synthesis of photochemically active bifunctional reagents for cross-linking biopolymers has been demonstrated through complex synthesis routes starting from benzoyl chloride derivatives, leading to photo-labile compounds that can generate reactive nitrenes upon ultraviolet irradiation (Seela, 1976). This process exemplifies the intricate steps often required in synthesizing halogenated acetophenone derivatives.
Molecular Structure Analysis
The molecular structure of related compounds, such as di-brominated derivatives of acetophenone, has been elucidated through methods like X-ray diffraction. These studies reveal the planarity of the aromatic ring systems and the spatial arrangement of halogen atoms, which are crucial for understanding the reactivity and interaction of these molecules with other chemical entities (Baker, Copp, & Rickard, 2001).
Chemical Reactions and Properties
Halogenated acetophenone derivatives participate in various chemical reactions, leveraging the reactivity of the bromo group for further functionalization. For instance, palladium-catalyzed cross-coupling reactions are commonly employed to introduce new aryl groups, leading to a wide range of heterocyclic compounds and their annulated derivatives, demonstrating the versatility of these compounds in organic synthesis (Mmonwa & Mphahlele, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Ligands and Complexes : Starting with 4-bromoacetophenone, 4-bromo-β-hydroxydithiocinnamic acid and its hexyl ester were prepared. These served as ligands for creating various complexes with metals like platinum, palladium, and nickel, showing the potential of bromoacetophenone derivatives in ligand synthesis and complex formation (Schubert, Görls, & Weigand, 2007).
Medicinal Chemistry
- Inhibition of Human Cytosolic Carbonic Anhydrase II : Bromoacetophenone derivatives have been found to inhibit human cytosolic carbonic anhydrase II. This enzyme is critical in various physiological functions, and its inhibitors are valuable for treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Spectroscopy and Structural Analysis
- X-ray Diffraction and Spectroscopic Studies : The structural and spectroscopic properties of nickel(II)-triphenylphosphine complexes of 2-hydroxyacetophenone thiosemicarbazones, including a bromo derivative, were explored. This research aids in understanding the molecular geometries and electronic properties of such compounds (Kılıç-Cıkla et al., 2017).
Green Chemistry
- Synthesis of Substituted 2-Hydroxyphenyl Ethanone : Research on the synthesis of bromo-substituted 2-hydroxy-acetophenones highlights environmentally friendly methods in chemical synthesis, emphasizing the role of bromoacetophenone derivatives in green chemistry applications (Gao, 2014).
Antioxidant Research
- Antioxidant Activity Study : Bromoacetophenone derivatives, including 3-bromo-4,5-dihydroxybenzaldehyde, have been studied for their antioxidant activity. Such compounds show potential for medical and food industry applications as antioxidants (Wang, 2012).
Analytical Chemistry
- High-Performance Liquid Chromatography : 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester is used in preparing carboxylic acid derivatives for spectrophotometric detection in high-performance liquid chromatography, indicating its utility in analytical chemistry (Ingalls et al., 1984).
Antioxidative Mechanism in C. elegans
- Lifespan Extension in C. elegans : 2-Bromo-4'-nitroacetophenone has been observed to extend the lifespan of C. elegans, suggesting antioxidative properties. This indicates potential biomedical applications in aging and oxidative stress research (Han, 2018).
Eigenschaften
IUPAC Name |
[3-(2-bromoacetyl)-5-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrO5/c1-17(2,3)15(21)23-12-7-11(14(20)10-19)8-13(9-12)24-16(22)18(4,5)6/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDMBAYYUBDTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(=O)CBr)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512137 | |
| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3',5'-dipivaloxyacetophenone | |
CAS RN |
52223-86-6 | |
| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)
